前列腺素E2-d9

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

前列腺素 E2-d9,也称为地诺前列酮-d9,是前列腺素 E2 的氘化形式。它是一种生物活性脂类化合物,在各种生理过程中起着重要作用,包括炎症、疼痛感知和体温调节。由于其相似的化学性质但不同的质量,氘化形式通常用作质谱法中前列腺素 E2 定量的内标。

科学研究应用

前列腺素 E2-d9 具有广泛的科学研究应用,包括:

化学: 用作质谱法中前列腺素 E2 定量的内标。

生物学: 研究其在炎症、疼痛感知和体温调节中的作用。

工业: 用于开发药物,并在分析实验室中用作参考标准。

作用机制

这些受体参与各种信号通路,介导生理反应,如炎症、疼痛感知和血流调节 . 前列腺素 E2-d9 与这些受体的结合激活细胞内信号级联,导致产生第二信使,如环状 AMP 和肌醇三磷酸 .

类似化合物:

前列腺素 E2 (地诺前列酮): 前列腺素 E2 的非氘化形式。

前列腺素 F2α (地诺前列醇): 另一种具有类似生理作用但受体特异性不同的前列腺素。

前列腺素 D2 (地诺前列酮): 参与过敏反应和炎症。

独特性: 前列腺素 E2-d9 的独特性在于其氘化形式,这使其成为质谱法的理想内标。 这允许在各种生物样品中准确地量化前列腺素 E2,而不会受到内源性化合物的干扰 .

生化分析

Biochemical Properties

Prostaglandin E2-d9 interacts with various enzymes and proteins. It is one of the primary cyclooxygenase products of arachidonic acid and one of the most widely investigated prostaglandins . Its activity influences inflammation, fertility and parturition, gastric mucosal integrity, and immune modulation . The effects of Prostaglandin E2-d9 are transduced by at least four distinct receptors designated EP1, EP2, EP3, and EP4 .

Cellular Effects

Prostaglandin E2-d9 has profound effects on various types of cells and cellular processes. It has been shown to regulate immune responses , stimulate COX-2 expression , and play a role in muscle stem cell function . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Prostaglandin E2-d9 exerts its effects at the molecular level through specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It interacts with specific guanine nucleotide regulatory proteins to cause changes in the concentrations of cAMP, inositol trisphosphate, Ca2+ or perhaps other intracellular second messengers .

Temporal Effects in Laboratory Settings

The effects of Prostaglandin E2-d9 change over time in laboratory settings. It has been shown to have profound effects observed in carcinogenesis, implicating prostaglandins, prostaglandin-endoperoxide synthases, and prostaglandin receptors in cancer development and progression .

Dosage Effects in Animal Models

The effects of Prostaglandin E2-d9 vary with different dosages in animal models. For instance, it has been shown to support equine corpus luteum function, regardless of the application site, consequently leading to differences in both progesterone and Prostaglandin E2-d9 concentrations in blood plasma .

Metabolic Pathways

Prostaglandin E2-d9 is involved in several metabolic pathways. It is derived from the precursor 20-carbon chain fatty acid, arachidonic acid, which is produced by membrane phospholipid enzymes, especially phospholipase A2 .

Transport and Distribution

Prostaglandin E2-d9 is transported and distributed within cells and tissues. After synthesis, prostaglandins are rapidly transported into the extracellular microenvironment by the prostaglandin transporter .

Subcellular Localization

It is known that Prostaglandin E2-d9 is synthesized as a Golgi membrane-associated protein .

准备方法

合成路线和反应条件: 前列腺素 E2-d9 可以通过前列腺素 E2 的氘化来合成。该过程涉及将氘原子掺入前列腺素 E2 的分子结构中。这可以通过在氘气存在下进行催化氢化或在合成过程中使用氘化试剂来实现。

工业生产方法: 前列腺素 E2-d9 的工业生产通常涉及使用先进的合成技术以确保高纯度和产量。该过程可能包括:

- 用含有谷胱甘肽的氯化铵溶液从绵羊精囊腺中提取酶。

- 将提取物与花生四烯酸一起孵育。

- 通过冷冻干燥浓缩反应混合物。

- 将粉末重新溶解到少量水溶液中。

- 透析以除去水。

- 通过色谱或其他分离技术进行纯化 .

化学反应分析

反应类型: 前列腺素 E2-d9 会发生各种化学反应,包括:

氧化: 将羟基转化为酮。

还原: 将酮转化为羟基。

取代: 用其他基团取代官能团。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 常见的还原剂包括硼氢化钠和氢化铝锂。

取代: 条件因特定的取代反应而异,但通常涉及使用催化剂和特定溶剂。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定反应条件和试剂。 例如,前列腺素 E2-d9 的氧化会导致形成 9-氧代-11α,15S-二羟基-前列腺-5Z,13E-二烯-1-酸 .

相似化合物的比较

Prostaglandin E2 (Dinoprostone): The non-deuterated form of Prostaglandin E2.

Prostaglandin F2α (Dinoprost): Another prostaglandin with similar physiological roles but different receptor specificity.

Prostaglandin D2 (Dinoprostone): Involved in allergic responses and inflammation.

Uniqueness: Prostaglandin E2-d9 is unique due to its deuterated form, which makes it an ideal internal standard for mass spectrometry. This allows for accurate quantification of Prostaglandin E2 in various biological samples without interference from endogenous compounds .

属性

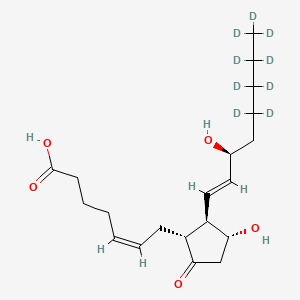

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1/i1D3,2D2,3D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYBRNLFEZDVAW-GMIZMOFXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile](/img/structure/B588201.png)